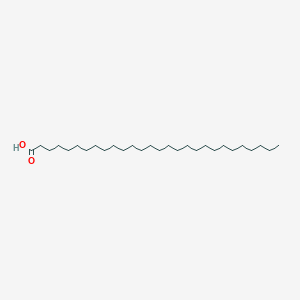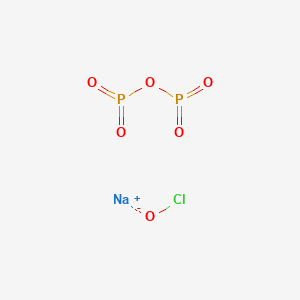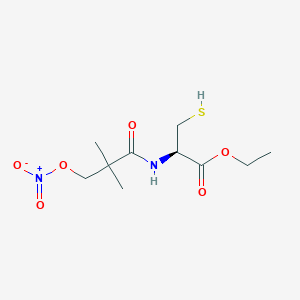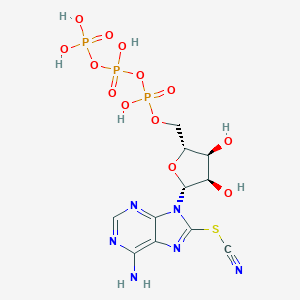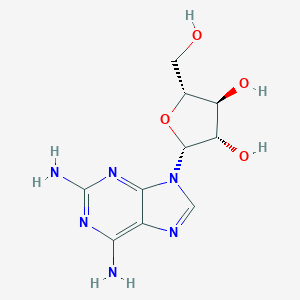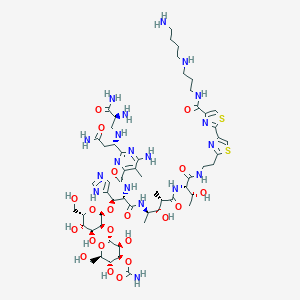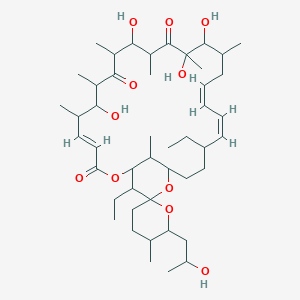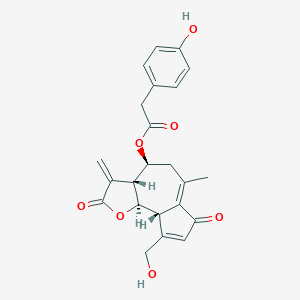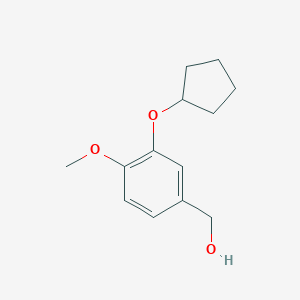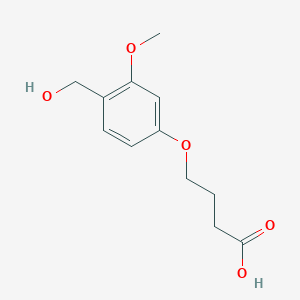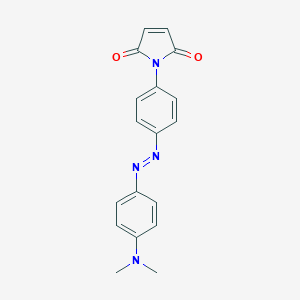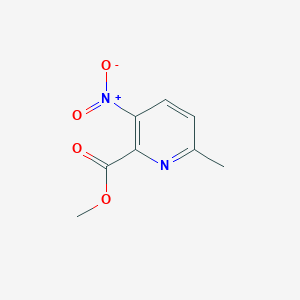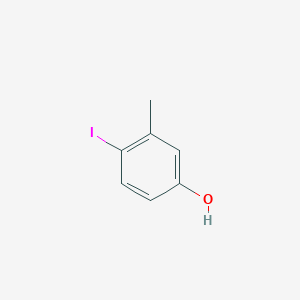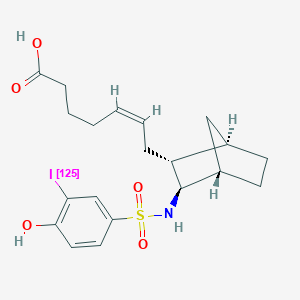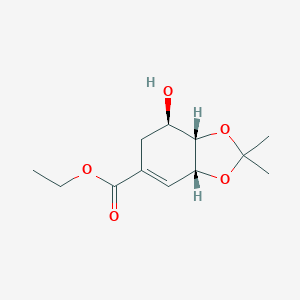
Ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl carboxylate derivatives involves multiple steps, including reactions like Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction . The synthesis is often guided by the desired biological activity, as seen in the creation of compounds with anti-hepatitis B virus activities . The overall yields can vary, with one example being 19.3% . The synthesis is confirmed by spectroscopic methods such as IR, NMR, and MS.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray crystallography, as seen in the case of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate . The crystal structures provide detailed information about the dihedral angles and the intermolecular interactions that stabilize the crystal packing. Density Functional Theory (DFT) calculations are used to further analyze the molecular structure and predict properties such as bond angles and lengths .
Chemical Reactions Analysis
The reactivity of ethyl carboxylate compounds is studied using various spectroscopic techniques and quantum chemical calculations. For instance, the reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices are calculated to determine the reactive sites within the molecule . These analyses help in understanding the charge transfer or charge delocalization in various intra- and intermolecular interactions of the molecular system.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carboxylate derivatives are evaluated through experimental and theoretical studies. Thermodynamic parameters indicate that the formation of these compounds is often exothermic and spontaneous at room temperature . Spectroscopic properties like UV-Visible, FT-IR, and Mass spectroscopy are used to characterize the compounds. Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, energy, and oscillator strength, which are crucial for understanding the absorption properties of the compounds .
Wissenschaftliche Forschungsanwendungen
Enzyme Induction and Xenobiotic Metabolism
Research has shown that compounds structurally related to Ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate can influence the activity of cytochrome P450 enzymes, which play a critical role in the metabolism of drugs and xenobiotics. For instance, 2,2-Dimethyl-5-t-butyl-1,3-benzodioxole has been observed to induce certain enzymes involved in xenobiotic metabolism without forming an inhibitory complex with cytochrome P-450, showcasing a unique separation of enzyme induction mechanisms (Cook & Hodgson, 1984).
Nuclear Receptor Activation
Environmental pollutants structurally similar to the ethyl compound, such as 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), have been found to induce cytochrome P450 enzymes through activation of the nuclear receptors CAR (constitutive androstane receptor) and PXR (pregnane X receptor). This suggests a potential for compounds within this chemical class to interact with and modulate nuclear receptor activity, influencing the expression of genes involved in xenobiotic detoxification (Wyde et al., 2003).
Analgesic Property Exploration
Derivatives of benzodioxole compounds have been explored for their analgesic properties. A study on 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid toluidides and xylidides has shown promising analgesic effects, surpassing those of reference drugs in certain cases. This indicates potential therapeutic applications for pain management, highlighting the diverse pharmacological possibilities of benzodioxole derivatives (Ukrainets et al., 2016).
Microtubule Formation Inhibition
Benzodioxoles have been investigated for their impact on microtubule formation within biological systems. For example, a benzodioxole compound known as J2581 was found to disrupt microtubule assembly in the ovaries of Drosophila melanogaster, hinting at potential applications in understanding cellular processes or developing novel chemotherapeutic agents that target microtubule dynamics (Ballarino et al., 1991).
Eigenschaften
IUPAC Name |
ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-4-15-11(14)7-5-8(13)10-9(6-7)16-12(2,3)17-10/h6,8-10,13H,4-5H2,1-3H3/t8-,9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMLLAZCHMXIOO-BBBLOLIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)O)OC(O2)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

